molecular formula C23H29N3O3S B2629474 N-[(5-METHYL-2-FURYL)METHYL]-3-[7-(2-METHYL-2-PROPANYL)-4-OXO-3,4,5,6,7,8-HEXAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]PROPANAMIDE CAS No. 950346-45-9

N-[(5-METHYL-2-FURYL)METHYL]-3-[7-(2-METHYL-2-PROPANYL)-4-OXO-3,4,5,6,7,8-HEXAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]PROPANAMIDE

Cat. No.: B2629474
CAS No.: 950346-45-9
M. Wt: 427.56
InChI Key: LUWHRZBPSCGEMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(5-METHYL-2-FURYL)METHYL]-3-[7-(2-METHYL-2-PROPANYL)-4-OXO-3,4,5,6,7,8-HEXAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]PROPANAMIDE is a useful research compound. Its molecular formula is C23H29N3O3S and its molecular weight is 427.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Research on Related Compounds

  • Neuroprotective Effects of Caffeine and A2A Adenosine Receptor Inactivation :

    • A study by Chen et al. (2001) found that caffeine, which acts as an A2A adenosine receptor antagonist, can attenuate the dopaminergic deficits characteristic of Parkinson's Disease. The study suggests that caffeine and other A2A antagonists could be potential treatments for neurodegenerative diseases, highlighting the significance of targeting specific receptor pathways in drug development Chen et al., 2001.
  • 5-Hydroxytryptamine1A Receptor Occupancy and Novel Antagonist Applications :

    • Research by Rabiner et al. (2002) examined the human brain in vivo occupancy by a novel, selective, silent 5-HT(1A) antagonist, which has potential applications in the treatment of anxiety and mood disorders. The study demonstrates the capacity of certain compounds to achieve high occupancy of specific receptors in the human brain with minimal side effects, highlighting the therapeutic potential of targeted receptor antagonism Rabiner et al., 2002.
  • Pharmacodynamics and Pharmacokinetics of Novel Inhibitors :

    • Bain et al. (2010) evaluated a novel inhibitor of 5‐lipoxygenase‐activating protein (FLAP), demonstrating its pharmacodynamics and pharmacokinetics in healthy subjects. The study provides insight into how novel inhibitors can be developed and their potential implications in treating diseases like asthma and cardiovascular conditions Bain et al., 2010.
  • Environmental Phenols and Potential Effects :

    • Mortensen et al. (2014) investigated the exposure to various environmental phenols, highlighting how these compounds can have different physiological impacts depending on factors like race/ethnicity and geography. This study underscores the complexity of chemical exposure and the variability in human responses Mortensen et al., 2014.

Properties

IUPAC Name

3-(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)-N-[(5-methylfuran-2-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O3S/c1-13-5-7-15(29-13)12-24-19(27)10-9-18-25-21(28)20-16-8-6-14(23(2,3)4)11-17(16)30-22(20)26-18/h5,7,14H,6,8-12H2,1-4H3,(H,24,27)(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUWHRZBPSCGEMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CNC(=O)CCC2=NC3=C(C4=C(S3)CC(CC4)C(C)(C)C)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.